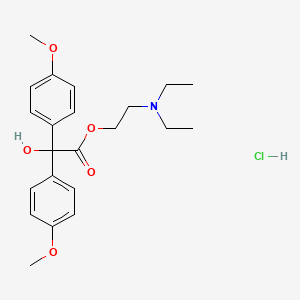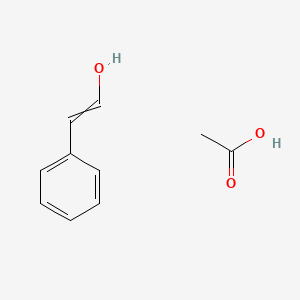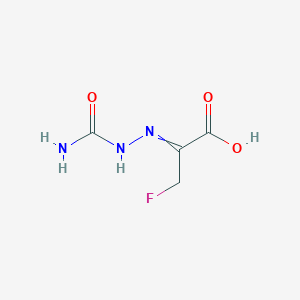
2-Quinolylmethyl pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolylmethyl pyridinium iodide is a heterocyclic compound that features both quinoline and pyridinium moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-quinolylmethyl pyridinium iodide typically involves the reaction of quinoline derivatives with pyridinium salts. One common method is the reaction of quinoline-2-carboxaldehyde with pyridine in the presence of an alkylating agent like methyl iodide. This reaction proceeds via an SN2 mechanism, resulting in the formation of the desired pyridinium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
化学反応の分析
Types of Reactions: 2-Quinolylmethyl pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc powder and acetic acid are frequently used for reduction reactions.
Substitution: Alkyl halides and acylating agents are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Quinaldyl ketones.
Substitution: Various substituted pyridinium and quinoline derivatives.
科学的研究の応用
2-Quinolylmethyl pyridinium iodide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-quinolylmethyl pyridinium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
N-Acylmethylpyridinium Salts: These compounds share similar structural features and reactivity patterns.
Quinoline Derivatives: Compounds like quinoline N-oxides and quinaldyl ketones exhibit comparable chemical behavior.
Uniqueness: 2-Quinolylmethyl pyridinium iodide is unique due to its dual functionality, combining the properties of both quinoline and pyridinium moieties.
特性
CAS番号 |
5330-88-1 |
|---|---|
分子式 |
C15H13IN2 |
分子量 |
348.18 g/mol |
IUPAC名 |
2-(pyridin-1-ium-1-ylmethyl)quinoline;iodide |
InChI |
InChI=1S/C15H13N2.HI/c1-4-10-17(11-5-1)12-14-9-8-13-6-2-3-7-15(13)16-14;/h1-11H,12H2;1H/q+1;/p-1 |
InChIキー |
YGUIRQGPDPOALS-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3C=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


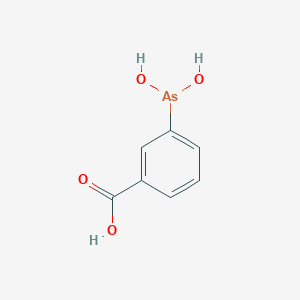
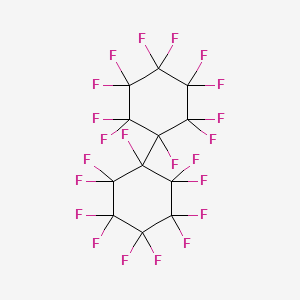

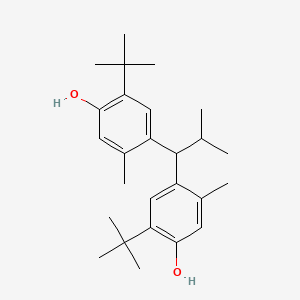
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
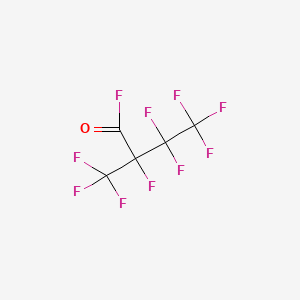
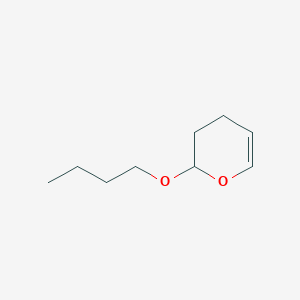
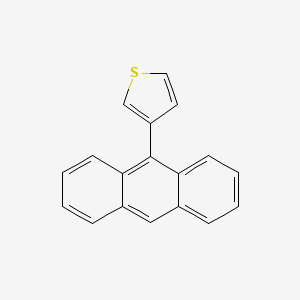
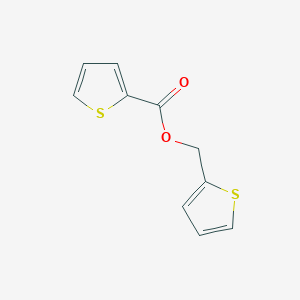
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
